NOTA-NHS ester

Übersicht

Beschreibung

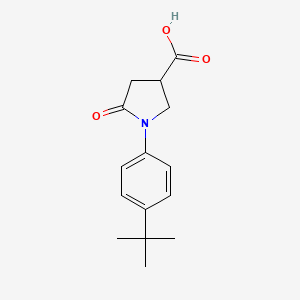

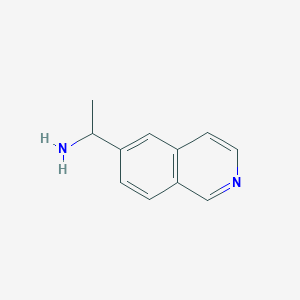

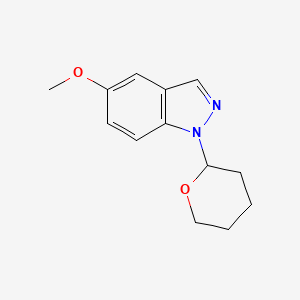

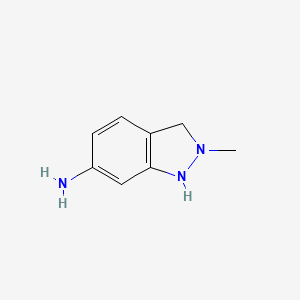

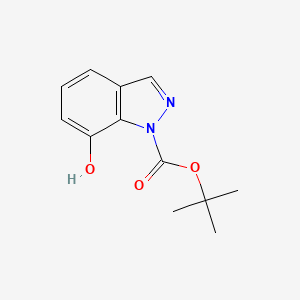

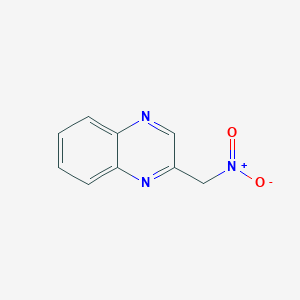

NOTA-NHS ester, or N-(2-hydroxyethyl)iminodiacetic acid, is a bifunctional chelator widely used in radiolabeling applications, particularly in the field of nuclear medicine. Its molecular formula is C16H24N4O8, and it has a molecular weight of approximately 400.38 g/mol. The compound is particularly significant for its ability to form stable complexes with radiometals, such as Gallium-68, which is crucial for positron emission tomography (PET) imaging. The NHS (N-hydroxysuccinimide) group in this compound allows for efficient conjugation to biomolecules, such as peptides and antibodies, facilitating the development of targeted radiopharmaceuticals. This property makes it an essential tool in the design of radiolabeled compounds for both diagnostic and therapeutic purposes. Additionally, this compound is utilized in fluorescent labeling, enhancing the visualization of biological processes in research settings. Its versatility and effectiveness in various applications underscore its importance in modern biomedical research.

Vorbereitungsmethoden

Common Preparation of NOTA-NHS

Solution-Phase Synthesis

Solution-phase synthesis is a widely used method for preparing NOTA-NHS. This approach typically involves the reaction of 1,4,7-triazacyclononane-1,4,7-triacetic acid with N-hydroxysuccinimide in the presence of a coupling reagent1. The reaction is usually carried out in anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature[“].

Solid-Phase Synthesis

Solid-phase synthesis offers advantages in terms of ease of purification and potential for automation. This method involves attaching one of the reactants to a solid support, performing the synthesis, and then cleaving the product from the support.

Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields. This method utilizes microwave irradiation to accelerate the reaction between NOTA and NHS ester precursors.

Reagents and Conditions for NOTA-NHS Preparation

Starting Materials

The primary starting materials for NOTA-NHS preparation include 1,4,7-triazacyclononane-1,4,7-triacetic acid and N-hydroxysuccinimide[“].

Solvents and Reaction Media

Common solvents used in NOTA-NHS preparation include DMSO and DMF1. These anhydrous solvents help maintain the reactivity of the starting materials and prevent unwanted side reactions.

Catalysts and Coupling Agents

Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used to facilitate the reaction between the carboxylic acid groups of NOTA and the hydroxyl group of NHS[“].

Temperature and pH Considerations

The reaction is typically carried out at room temperature1. The pH of the reaction mixture is crucial, with optimal conditions usually in the range of pH 7-9[“].

Purification Techniques for NOTA-NHS

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for purifying NOTA-NHS, allowing for the separation of the desired product from unreacted starting materials and byproducts[“].

Analyse Chemischer Reaktionen

Overview of Chemical Reactions of NOTA-NHS

The chemical reactions of NOTA-NHS are governed by its unique structure, which combines the metal-chelating properties of NOTA with the amine-reactive NHS ester[“]. The primary reactions involve amidation with primary amines and metal complexation, both of which are fundamental to its applications in bioconjugation and radiopharmaceutical development[“].

Primary Chemical Reaction: Amidation with Primary Amines

The most significant chemical reaction of NOTA-NHS is the amidation with primary amines. This reaction occurs under mild conditions and results in the formation of a stable amide bond. The mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester, followed by the release of N-hydroxysuccinimide[“].

The optimal pH for this reaction is typically between 8.3 and 8.53. At lower pH levels, the amino group is protonated and less reactive, while at higher pH levels, hydrolysis of the NHS ester can compete with the desired amidation reaction[“].

Hydrolysis of NOTA-NHS

Hydrolysis is a competing reaction that can affect the efficiency of NOTA-NHS in bioconjugation. In aqueous solutions, especially at higher pH levels, the NHS ester can undergo hydrolysis, converting back to the carboxylic acid form3. This reaction reduces the availability of the active NHS ester for amidation, potentially lowering the yield of the desired bioconjugate.

Metal Complexation Reactions

NOTA-NHS exhibits significant biological activity due to its ability to form stable complexes with metal ions. The triazacyclononane core of NOTA provides three nitrogen atoms for coordination, while the carboxylic acid groups offer additional binding sites1. This structure allows NOTA-NHS to form stable complexes with various radiometals, including gallium-68 and copper-64, which are crucial for imaging applications such as positron emission tomography (NOTA-NHS ester)[“].

Side Reactions and Competing Processes

While amidation and metal complexation are the primary reactions, NOTA-NHS can undergo several side reactions. These may include intramolecular cyclization, reactions with other nucleophiles present in the reaction mixture, and undesired cross-linking in the case of biomolecules with multiple reactive sites[“].

Kinetics and Thermodynamics of NOTA-NHS Reactions

The reaction rates and equilibrium constants of NOTA-NHS reactions are crucial for optimizing bioconjugation and radiolabeling processes. The amidation reaction with primary amines typically proceeds rapidly under physiological conditions, which is advantageous for maintaining the integrity of sensitive biomolecules[“].

Wissenschaftliche Forschungsanwendungen

Bioconjugation Applications of NOTA-NHS

Protein Labeling

NOTA-NHS is extensively used for protein labeling due to its reactivity with primary amines. This property allows researchers to attach various probes or functional groups to proteins for studying their structure, function, and interactions[“].

Peptide Modification

The compound is valuable in peptide chemistry, enabling the modification of peptides for various research purposes, including the development of targeted drug delivery systems[“].

Antibody Conjugation

NOTA-NHS plays a significant role in antibody conjugation, facilitating the development of antibody-drug conjugates and imaging agents for targeted therapies and diagnostics[“].

Radiopharmaceutical Applications

NOTA-NHS ester Imaging Agent Development

NOTA-NHS is crucial in developing positron emission tomography (this compound) imaging agents. Its ability to chelate radiometals like gallium-68 makes it invaluable in creating targeted imaging probes.

SPECT Tracer Synthesis

The compound is also used in the synthesis of single-photon emission computed tomography (SPECT) tracers, expanding its utility in nuclear medicine research[“].

Theranostic Agent Creation

NOTA-NHS contributes to the development of theranostic agents, which combine diagnostic and therapeutic capabilities in a single molecule[“].

NOTA-NHS in Molecular Imaging Research

Cancer Imaging

NOTA-NHS-based conjugates are widely used in cancer imaging research, allowing for the visualization of tumors and metastases.

Cardiovascular Imaging

The compound finds applications in cardiovascular imaging, enabling researchers to study heart function and vascular diseases[“].

Neuroimaging Applications

NOTA-NHS derivatives are employed in neuroimaging studies, facilitating research on brain function and neurological disorders[“].

Drug Delivery Research Using NOTA-NHS

Targeted Drug Delivery Systems

NOTA-NHS is utilized in the development of targeted drug delivery systems, allowing researchers to create conjugates that can selectively deliver therapeutic agents to specific tissues or cells[“].

Nanoparticle Functionalization

The compound is valuable in functionalizing nanoparticles for drug delivery applications, enhancing their targeting capabilities and therapeutic efficacy[“].

NOTA-NHS in Biomarker Development

Disease-specific Biomarker Creation

NOTA-NHS plays a role in creating disease-specific biomarkers, aiding in the development of new diagnostic tools[“].

Diagnostic Tool Development

The compound contributes to the development of various diagnostic tools, leveraging its ability to form stable complexes with metal ions.

Analytical Chemistry Applications

Mass Spectrometry Sample Preparation

NOTA-NHS is used in mass spectrometry sample preparation, facilitating the analysis of complex biological samples[“].

Chromatography Column Modifications

The compound finds applications in modifying chromatography columns, enhancing separation and analysis capabilities[“].

NOTA-NHS in Materials Science Research

Surface Modification of Materials

NOTA-NHS is employed in surface modification strategies, allowing researchers to functionalize materials for various applications[“].

Biosensor Development

The compound contributes to biosensor development, enabling the creation of sensitive and specific detection systems[“].

Wirkmechanismus

Overview of NOTA-NHS Mechanism of Action

The mechanism of action of NOTA-NHS primarily involves two key processes: amidation with primary amines and metal chelation. These processes are influenced by factors such as pH, temperature, and solvent conditions, which play crucial roles in determining the efficiency and selectivity of NOTA-NHS reactions.

Primary Mechanism: Amidation with Primary Amines

The primary mechanism of NOTA-NHS involves nucleophilic attack by primary amines on the carbonyl carbon of the NHS ester. This reaction results in the formation of stable amide bonds and the release of N-hydroxysuccinimide as a leaving group.

Nucleophilic attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.

Formation of amide bonds: This attack leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond.

Release of N-hydroxysuccinimide: The N-hydroxysuccinimide group is displaced as a leaving group, completing the reaction[“].

Reaction Conditions Affecting NOTA-NHS Mechanism

Several factors influence the mechanism of NOTA-NHS reactions:

pH influence: The optimal pH for NOTA-NHS reactions is typically between 7.5 and 8.5. At lower pH, the reactivity of primary amines is reduced due to protonation, while at higher pH, hydrolysis of the NHS ester can compete with the desired amidation reaction.

Temperature effects: Higher temperatures generally increase reaction rates but may also promote side reactions or degradation of sensitive biomolecules.

Solvent considerations: The choice of solvent can affect the solubility of reactants and the overall reaction efficiency. Aqueous buffers are commonly used, but organic co-solvents may be employed to improve solubility in some cases[“].

Kinetics of NOTA-NHS Reactions

The reaction kinetics of NOTA-NHS are typically second-order, depending on the concentrations of both NOTA-NHS and the primary amine. Factors affecting reaction speed include:

Concentration of reactants

Accessibility of reactive groups

Steric hindrance

Electrostatic interactions

Selectivity in NOTA-NHS Reactions

NOTA-NHS exhibits preferential reactivity with primary amines due to their higher nucleophilicity compared to other functional groups. However, competing reactions can occur, particularly with hydroxyl groups at high pH or over extended reaction times[“].

Metal Chelation Mechanism of NOTA

The NOTA moiety of NOTA-NHS forms stable complexes with various metal ions through its triazacyclononane core and carboxylate groups. The coordination chemistry of NOTA allows for the formation of highly stable metal complexes, particularly with trivalent metal ions such as gallium(III) and indium(III).

Molecular Interactions in NOTA-NHS Mechanism

Hydrogen bonding and electrostatic interactions play significant roles in the mechanism of NOTA-NHS reactions:

Hydrogen bonding can influence the orientation and proximity of reactive groups.

Electrostatic interactions can affect the approach of charged species and the stability of reaction intermediates[“].

Structural Changes During NOTA-NHS Reactions

The reaction of NOTA-NHS with biomolecules can induce conformational changes, potentially impacting the biological activity of the conjugated molecule. These structural alterations may affect protein folding, enzyme activity, or receptor binding properties.

Vergleich Mit ähnlichen Verbindungen

NOTA-NHS ester, or 1,4,7-triazacyclononane-1,4,7-triacetic acid N-hydroxysuccinimide ester, is a bifunctional chelator widely used in bioconjugation and radiolabeling applications[“].

Overview of Similar Chelating Agents

DOTA-NHS (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid N-hydroxysuccinimide ester) is another widely used chelator. It forms exceptionally stable complexes with lanthanides and some transition metals[“].

NODAGA-NHS is a derivative of NOTA with an additional carboxylic acid group, providing enhanced flexibility in bioconjugation.

HBED-CC is an acyclic chelator that has gained attention for its rapid room-temperature radiolabeling capabilities, particularly with gallium-68.

Structural Comparison

The core structures of these chelators differ significantly:

NOTA-NHS has a triazacyclononane core with three carboxylic acid groups.

DOTA-NHS features a larger macrocycle with four carboxylic acid groups.

NODAGA-NHS is similar to NOTA but with an additional carboxylic acid arm.

HBED-CC is acyclic, with a more flexible structure.

These structural differences lead to variations in metal complexation properties and bioconjugation capabilities[“].

Metal Complexation Properties

NOTA-NHS forms highly stable complexes with various metal ions, particularly gallium-68. In comparison:

DOTA-NHS shows higher stability with larger metal ions like lutetium-177.

NODAGA-NHS offers a balance between NOTA and DOTA in terms of metal ion affinity.

HBED-CC demonstrates rapid room-temperature labeling with gallium-68 but can form multiple species[“].

Bioconjugation Efficiency

The NHS ester group in these compounds allows for efficient conjugation to primary amines. However, there are differences:

NOTA-NHS reacts optimally at pH 8.3-8.5[“].

DOTA-NHS may require slightly different pH conditions for optimal conjugation.

NODAGA-NHS and HBED-CC offer alternative conjugation profiles due to their structural differences.

In vitro Performance Comparison

Studies have shown that:

NOTA-based conjugates often demonstrate higher serum stability compared to DOTA-based ones.

HBED-CC conjugates can show rapid internalization in certain cell lines.

NODAGA conjugates may offer a balance between stability and cellular uptake[“].

In vivo Behavior Comparison

In vivo studies have revealed:

NOTA-based radiopharmaceuticals often show faster clearance from non-target tissues.

DOTA-based compounds may have longer circulation times, beneficial for some applications.

HBED-CC conjugates can demonstrate high tumor uptake in certain cancer models[“].

Radiochemical Considerations

NOTA-NHS allows for efficient radiolabeling with gallium-68 at room temperature, while DOTA-NHS typically requires heating. HBED-CC also allows for room temperature labeling but can form multiple species. NODAGA-NHS offers a middle ground in terms of labeling conditions[“].

Versatility in Applications

Each chelator has found its niche in various applications:

NOTA-NHS is widely used in this compound imaging with gallium-68.

DOTA-NHS is preferred for theranostic applications using lutetium-177.

HBED-CC has gained popularity in prostate cancer imaging.

NODAGA-NHS is used in applications requiring a balance of properties from NOTA and DOTA.

Common Problem

How does NOTA-NHS react with proteins?

NOTA-NHS primarily reacts with lysine residues and the N-terminal amine group of proteins, forming stable amide bonds.

What is the optimal pH for NOTA-NHS reactions?

The optimal pH range for NOTA-NHS reactions is typically between 8.3 and 8.5[“].

Can NOTA-NHS react with other functional groups?

While NOTA-NHS preferentially reacts with primary amines, it can also react with hydroxyl groups, particularly at high pH or over extended reaction times.

How does temperature affect NOTA-NHS reactions?

Higher temperatures generally increase reaction rates but may also promote side reactions or degradation of sensitive biomolecules.

What determines the stability of NOTA-metal complexes?

The stability of NOTA-metal complexes is determined by factors such as the size and charge of the metal ion, the geometry of the complex, and the pH of the solution.

What is the typical yield of NOTA-NHS synthesis?

The yield of NOTA-NHS synthesis can vary depending on the specific method and conditions used, but yields of 70-90% are often reported in the literature.

How long does it take to prepare NOTA-NHS?

The preparation time can range from a few hours to overnight, depending on the synthetic method and scale[“].

What are the main challenges in NOTA-NHS preparation?

Main challenges include maintaining anhydrous conditions, controlling reaction temperature and pH, and ensuring high purity of the final product.

Can NOTA-NHS be prepared on a large scale?

Yes, NOTA-NHS can be prepared on a large scale, but careful consideration must be given to scaling factors such as heat transfer and mixing efficiency.

How is the purity of NOTA-NHS assessed?

The purity of NOTA-NHS is typically assessed using techniques such as HPLC, NMR spectroscopy, and mass spectrometry[“].

Eigenschaften

IUPAC Name |

2-[4-(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O8/c21-12-1-2-13(22)20(12)28-16(27)11-19-7-5-17(9-14(23)24)3-4-18(6-8-19)10-15(25)26/h1-11H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDHNYKGXODDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One](/img/structure/B3098477.png)

![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-tert-butylphenyl)-4-oxobutanoic acid](/img/structure/B3098536.png)

![6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3098568.png)